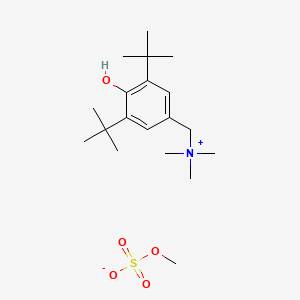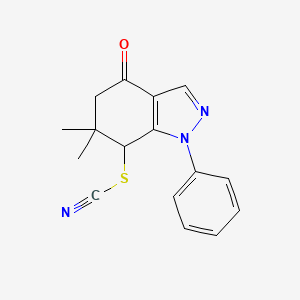
(6,6-Dimethyl-4-oxo-1-phenyl-5,7-dihydroindazol-7-yl) thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- The thiocyanate group can be introduced by reacting the indazole derivative with thiocyanogen or a thiocyanate salt (e.g., potassium thiocyanate) in the presence of an oxidizing agent.
- Reaction conditions: Room temperature, using an appropriate solvent such as acetonitrile .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiocyanate group, leading to the formation of sulfonyl derivatives.
Reduction: Reduction of the thiocyanate group can yield amine derivatives.
Substitution: The thiocyanate group can be substituted by nucleophiles, such as amines or alcohols, to form corresponding thiourea or thiocarbamate derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Lithium aluminum hydride or sodium borohydride in an appropriate solvent.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as triethylamine.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Thiourea or thiocarbamate derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex indazole derivatives.
- Studied for its reactivity and potential to form various functionalized products.
Biology and Medicine:
- Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
- Potential use as a pharmacophore in drug design due to the presence of the indazole core and thiocyanate group.
Industry:
- Potential applications in the development of new materials with specific chemical properties.
- Used in the synthesis of dyes, pigments, and other industrial chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (6,6-Dimethyl-4-oxo-1-phenyl-5,7-dihydroindazol-7-yl) thiocyanate typically involves the following steps:
-
Formation of the Indazole Core:
- Starting with a suitable phenylhydrazine derivative, the indazole core can be synthesized via cyclization reactions. For example, phenylhydrazine can react with a diketone under acidic conditions to form the indazole ring.
- Reaction conditions: Reflux in methanol with methanesulfonic acid as a catalyst .
Mécanisme D'action
The mechanism of action of (6,6-Dimethyl-4-oxo-1-phenyl-5,7-dihydroindazol-7-yl) thiocyanate is not fully elucidated but is believed to involve interactions with various molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins that can interact with the indazole core and thiocyanate group.
Pathways Involved: Potential modulation of signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
(6,6-Dimethyl-4-oxo-1-phenyl-5,7-dihydroindazol-7-yl) isothiocyanate: Similar structure but with an isothiocyanate group instead of a thiocyanate group.
(6,6-Dimethyl-4-oxo-1-phenyl-5,7-dihydroindazol-7-yl) chloride: Similar structure but with a chloride group instead of a thiocyanate group.
Uniqueness:
- The presence of the thiocyanate group in (6,6-Dimethyl-4-oxo-1-phenyl-5,7-dihydroindazol-7-yl) thiocyanate imparts unique reactivity and potential biological activity compared to its analogs.
- The combination of the indazole core and thiocyanate group may offer distinct pharmacological properties and synthetic versatility.
Propriétés
IUPAC Name |
(6,6-dimethyl-4-oxo-1-phenyl-5,7-dihydroindazol-7-yl) thiocyanate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-16(2)8-13(20)12-9-18-19(11-6-4-3-5-7-11)14(12)15(16)21-10-17/h3-7,9,15H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRROVQJQOYZMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(C1SC#N)N(N=C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
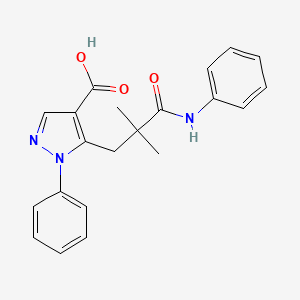
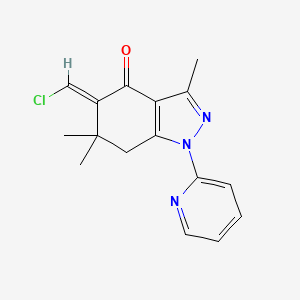
![(NE)-N-[(4Z)-4-hydroxyimino-3,6,6-trimethyl-1-pyridin-2-yl-7H-indazol-5-ylidene]hydroxylamine](/img/structure/B8006554.png)
![3-bromo-N-[(E)-(6,6-dimethyl-4-oxo-1-phenyl-7H-indazol-5-ylidene)amino]benzamide](/img/structure/B8006556.png)
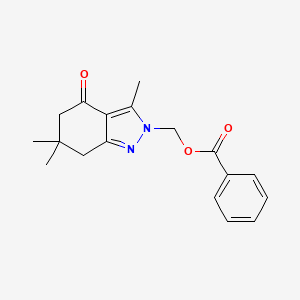



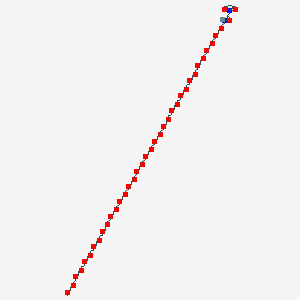
![(2S)-2-[[(2S)-1-(2-azaniumylacetyl)pyrrolidine-2-carbonyl]amino]propanoate](/img/structure/B8006605.png)
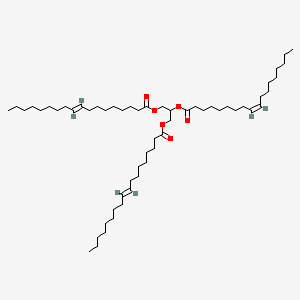
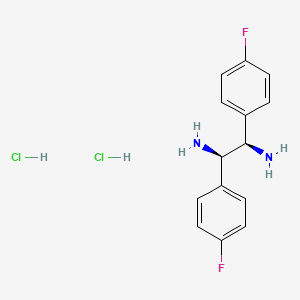
![2-[(2-Hydroxy-3-phenoxypropyl)amino]propanoic acid](/img/structure/B8006637.png)
